Glycylglycylaniline
Description
Glycylglycylaniline (systematic name: N-phenylglycylglycinamide) is a synthetic tripeptide derivative comprising two glycine residues linked to an aniline moiety. Its structure features a central peptide bond (-CONH-) and a terminal aromatic amine group, distinguishing it from simpler dipeptides like glycylglycine or glycylalanine. Its aromatic moiety enhances stability against enzymatic degradation compared to purely aliphatic peptides, making it valuable in pharmaceutical research .
Properties
CAS No. |
77430-29-6 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-N-(2-anilinoacetyl)acetamide |
InChI |
InChI=1S/C10H13N3O2/c11-6-9(14)13-10(15)7-12-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14,15) |
InChI Key |
VZKNODBLEIPGEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCC(=O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NC(=O)CN |
Synonyms |
glycylglycylaniline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycylglycylaniline shares functional groups with several compounds, including 2-aminobenzamides, glycyl-L-alanine, and 5-chloro-2-methylaniline. Below is a systematic comparison based on physicochemical properties, stability, and applications:
Table 1: Key Properties of this compound and Analogues
Key Findings
Structural Stability: this compound’s aromatic aniline group confers greater resistance to enzymatic degradation compared to glycyl-L-alanine, which undergoes rapid hydrolysis in physiological conditions . This stability aligns it more closely with 2-aminobenzamides, which are used in glycosylation studies due to their pH-dependent reactivity .
Solubility and Reactivity: Unlike 5-chloro-2-methylaniline (a hydrophobic aromatic amine), this compound exhibits moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO), enabling its use in aqueous biochemical assays . Its peptide backbone also allows for hydrogen bonding, a feature absent in simpler aniline derivatives.
Functional Versatility :
this compound bridges the gap between peptides and aromatic amines. Its dual functionality—amide bonds for protease interaction and an aromatic ring for π-π stacking—makes it a versatile scaffold for drug design, unlike glycyl-L-alanine, which lacks aromaticity .
Research Implications
- Pharmaceutical Development : this compound’s stability and dual reactivity position it as a candidate for targeted enzyme inhibitors, particularly in cancer therapeutics where protease activity is dysregulated .
- Limitations: Its synthesis requires precise control to avoid side reactions common in aromatic amine coupling, a challenge less pronounced in glycyl-L-alanine production .
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